Hexaethyldigermane is an organometallic compound with the molecular formula . It belongs to a class of compounds known as germane derivatives, which are characterized by the presence of germanium atoms bonded to organic groups. Hexaethyldigermane is particularly notable for its potential applications in semiconductor technology and materials science.
Hexaethyldigermane can be classified under organometallic compounds, specifically as a dialkylgermane. It contains two germanium atoms each bonded to ethyl groups, making it a dialkyl derivative. The synthesis and study of such compounds are significant in the field of inorganic chemistry, particularly for their roles in the development of new materials and electronic devices.
Hexaethyldigermane can be synthesized through several methods, primarily involving the reaction of germanium halides with alkyl lithium reagents or Grignard reagents. A common synthetic route includes:
The synthesis typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of reactive intermediates. The reactions are usually conducted at low temperatures to control the rate and selectivity.
Hexaethyldigermane features a molecular structure where two germanium atoms are centrally located and each is bonded to three ethyl groups. The structural formula can be represented as:
Hexaethyldigermane can undergo various chemical reactions typical of organometallic compounds:
These reactions often require specific conditions such as elevated temperatures or catalysts to proceed efficiently.
The mechanism of action for hexaethyldigermane primarily revolves around its reactivity as an organometallic compound. Its ability to donate alkyl groups makes it valuable in various chemical transformations, including:
Data on its specific mechanisms is limited but suggests that its reactivity can be harnessed in synthetic organic chemistry and materials science.
Property | Value |
---|---|
Molecular Weight | 286.41 g/mol |
Density | ~0.87 g/cm³ |
Boiling Point | ~150 °C |
Melting Point | Not documented |
Hexaethyldigermane has several potential applications in scientific research and industry:
Hexaethyldisilane, a symmetric organosilicon compound featuring a Si-Si bond, serves as a critical precursor in semiconductor manufacturing and polymer cross-linking. While analogous to hexamethyldisilazane (derived from trimethylchlorosilane and ammonia, as in [1] [5]), its synthesis relies on distinct Si-Si bond-forming strategies. This section delineaches three principal methodologies, emphasizing reaction design, efficiency, and mechanistic insights.
The Wurtz-type coupling of chlorotriethylsilane ($\ce{Et3SiCl}$) with alkali metals (e.g., sodium) represents the classical route to hexaethyldisilane. This reaction proceeds via single-electron transfer (SET) from sodium to silicon, generating $\ce{Et3Si•}$ radicals that dimerize to form the Si-Si bond [1]. Key parameters include:
Table 1: Optimization of Wurtz Coupling for Hexaethyldisilane Synthesis
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Impurities |
---|---|---|---|---|
Diethyl Ether | 35–40 | 4–6 | 70–75 | $\ce{Et3SiH}$, $\ce{Et4Si}$ |
Toluene | 110 | 12–18 | 60–65 | $\ce{Et3SiSiEt2H}$ |
Tetrahydrofuran | 65–70 | 3–4 | 80–85 | Oligomeric silanes |
Yields plateau at ~85% due to competing $\ce{Et3Si–H}$ formation and oligomerization. Solvent-free modifications under reflux conditions enhance atom economy but demand rigorous moisture exclusion [5].
Electrochemical methods enable direct Si-Si coupling from $\ce{Et3SiCl}$ at cathodic potentials, eliminating stoichiometric reductants. The process employs a divided cell with sacrificial magnesium or aluminum anodes:
Electrolyte composition critically influences efficiency. Tetraalkylammonium salts (e.g., $\ce{Bu4NCl}$) in dimethylformamide (DMF) or acetonitrile enhance conductivity and suppress hydrogen evolution. Constant-current electrolysis (5–10 mA/cm²) at 20–25°C achieves 75–80% yield with high selectivity [10]. Advantages include:
Table 2: Electrolytic Parameters for Hexaethyldisilane Production
Electrode (Cathode/Anode) | Electrolyte | Current Density (mA/cm²) | Charge Passed (F/mol) | Yield (%) |
---|---|---|---|---|
Pt/Mg | $\ce{Bu4NCl}$/DMF | 5 | 2.1 | 78 |
Graphite/Al | $\ce{Eu4NBr}$/MeCN | 10 | 2.3 | 72 |
Hg-Pool/Zn | $\ce{Ph4PCl}$/THF | 7 | 2.0 | 85 |
Transition-metal catalysts enable Si-Si coupling under milder conditions than Wurtz or electrolysis. Palladium(0) complexes (e.g., $\ce{Pd(PPh3)4}$) catalyze dehydrocoupling of triethylsilane ($\ce{Et3SiH}$):
$\ce{2Et3SiH ->[{\ce{Pd^0}}] Et3Si–SiEt3 + H2}$
Alternatively, $\ce{Et3SiCl}$ undergoes reductive coupling with $\ce{NiCl2(bpy)}$/Zn at 60°C in THF (yield: 88%) [8] [10]. Mechanistic studies indicate:
Table 3: Metal-Catalyzed Synthesis of Hexaethyldisilane
Catalyst System | Silicon Source | Reductant/Co-catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
$\ce{Pd/C}$ (5 mol%) | $\ce{Et3SiH}$ | None | 120 | 24 | 65 |
$\ce{Pd(OAc)2}$/$\ce{dppe}$ | $\ce{Et3SiH}$ | $\ce{^tBuOK}$ | 80 | 6 | 78 |
$\ce{NiCl2(bpy)}$ | $\ce{Et3SiCl}$ | Zn | 60 | 3 | 88 |
$\ce{Cp2TiCl2}$ | $\ce{Et3SiCl}$ | Mg | 25 | 1 | 92 |
Titanocene dichloride ($\ce{Cp2TiCl2}$) achieves superior yields at room temperature via low-valent titanium intermediates [10]. Catalyst recycling remains challenging due to silane-induced decomposition.
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